

2-Bromobenzo[B]thiophene molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromobenzo[B]thiophene

Cat. No.: B1329661

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An In-depth Technical Guide to 2-Bromobenzo[b]thiophene

This guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of **2-Bromobenzo[b]thiophene**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

2-Bromobenzo[b]thiophene is a halogenated aromatic heterocyclic compound.^[1] Its structure consists of a benzene ring fused to a thiophene ring, with a bromine atom substituted at the 2-position of the thiophene ring.^[1] This substitution pattern imparts unique electronic properties to the molecule, making it a valuable intermediate in organic synthesis.^[1]

Key Identifiers:

Identifier	Value
IUPAC Name	2-bromo-1-benzothiophene[1][2]
CAS Number	5394-13-8[1][3]
Molecular Formula	C ₈ H ₅ BrS[1][2][3]
Molecular Weight	213.1 g/mol [1][2]
SMILES	C1=CC=C2C(=C1)C=C(S2)Br[1][3]
InChI Key	WIFMYMXKTAVDSQ-UHFFFAOYSA-N[1]

A two-dimensional representation of the molecular structure is provided below:

Caption: 2D Structure of **2-Bromobenzo[b]thiophene**.

Physicochemical Properties

2-Bromobenzo[b]thiophene is a white to off-white crystalline solid at room temperature.[1][4] It is sparingly soluble in water but shows good solubility in common organic solvents like ethyl acetate and dichloromethane.[4]

Property	Value
Physical State	White crystalline solid[1]
Melting Point	44.5-45.0 °C[1][5]
Boiling Point	284.7 °C (at 760 mmHg)[1]
Density	1.649 g/cm ³ [1]
Flash Point	126 °C[1]
Refractive Index	1.704[1]

Experimental Protocols

Synthesis of 2-Bromobenzo[b]thiophene

A common laboratory-scale synthesis of **2-Bromobenzo[b]thiophene** involves the bromination of benzo[b]thiophene.^[6]

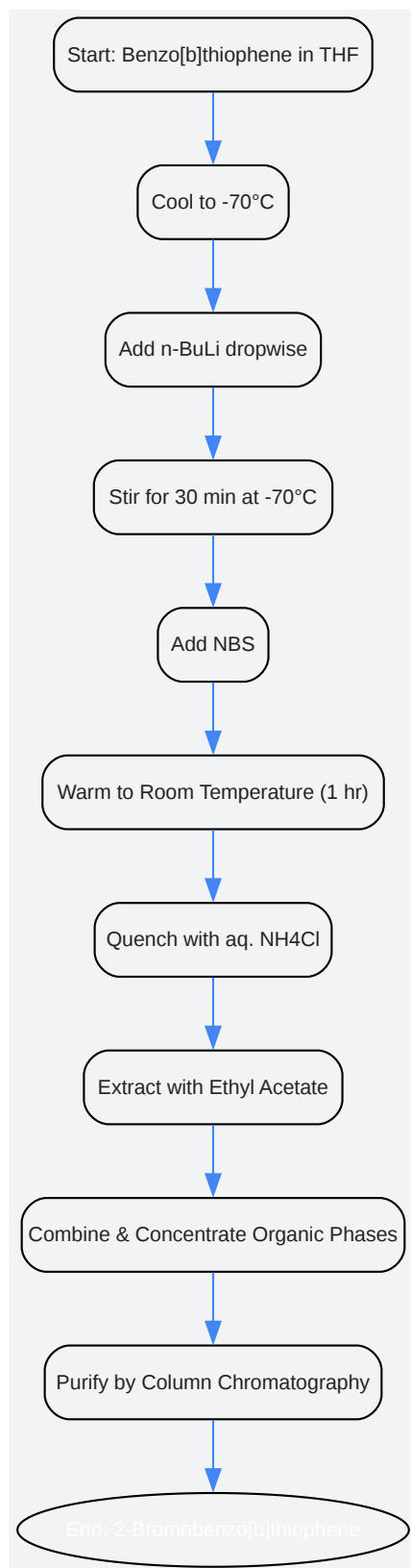
Materials:

- Benzo[b]thiophene
- n-Butyllithium (n-BuLi), 2.5 M solution in hexane
- N-Bromosuccinimide (NBS)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Petroleum ether
- Silica gel for column chromatography

Procedure:

- Dissolve benzo[b]thiophene (2.0 g, 15 mmol) in anhydrous tetrahydrofuran (20 mL) in a round-bottom flask under a nitrogen atmosphere.^{[5][6]}
- Cool the solution to -70 °C using a dry ice/acetone bath.^{[5][6]}
- Slowly add n-butyllithium (12 mL of a 2.5 M solution in hexane, 30 mmol) dropwise to the stirred solution.^{[5][6]}
- Maintain the reaction mixture at -70 °C and continue stirring for 30 minutes.^{[5][6]}
- Add N-bromosuccinimide (5.3 g, 30 mmol) portion-wise to the reaction mixture.^{[5][6]}
- Allow the reaction to slowly warm to room temperature over a period of 1 hour.^{[5][6]}
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).^{[5][6]}

- Extract the aqueous layer with ethyl acetate (3 x 30 mL).[\[5\]](#)[\[6\]](#)
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[\[5\]](#)[\[6\]](#)
- Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (100:1) as the eluent to yield **2-bromobenzo[b]thiophene** as a white solid.[\[5\]](#)[\[6\]](#)



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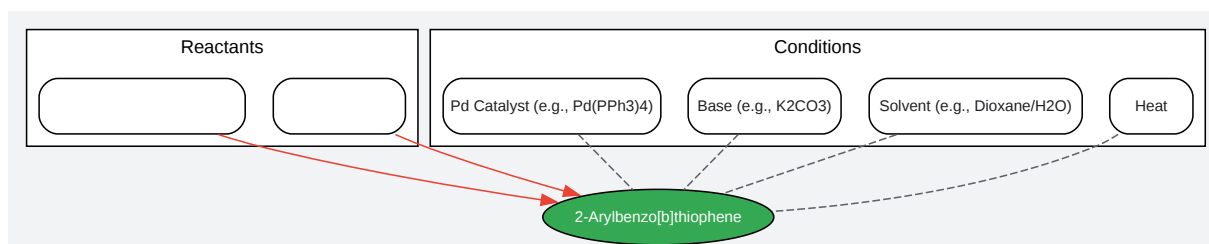
Caption: Synthesis workflow for **2-Bromobenzo[b]thiophene**.

Suzuki-Miyaura Coupling Reaction

2-Bromobenzo[b]thiophene is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[4]

General Protocol:

- To a dry reaction flask, add **2-Bromobenzo[b]thiophene** (1 equivalent), a boronic acid or ester derivative (1.5 equivalents), a base such as potassium carbonate (2 equivalents), and a palladium catalyst like $\text{Pd}(\text{PPh}_3)_4$ (5 mol%).[4]
- Purge the flask with an inert gas (e.g., argon).[4]
- Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/ H_2O).[4]
- Heat the reaction mixture to a temperature between 80-110 °C and stir for several hours until the starting material is consumed (monitored by TLC or GC).[4]
- After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.
- Purify the product by column chromatography.



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- To cite this document: BenchChem. [2-Bromobenzo[B]thiophene molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329661#2-bromobenzo-b-thiophene-molecular-structure-and-formula]

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